

Sulfamerazine Solubility in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfamerazine**

Cat. No.: **B1682647**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **sulfamerazine** in various organic solvents. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and purification processes where **sulfamerazine** is a key active pharmaceutical ingredient (API). This guide offers quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow to facilitate a deeper understanding of the dissolution behavior of this important sulfonamide antibiotic.

Core Focus: Sulfamerazine Solubility Data

The solubility of **sulfamerazine** in a range of common organic solvents has been experimentally determined and is presented below in mole fraction (x) at various temperatures. The data is organized to allow for easy comparison between different solvent classes.

Alcohols

The solubility of **sulfamerazine** has been extensively studied in various alcohols. Generally, solubility increases with temperature, indicating an endothermic dissolution process.

Solvent	Temperature (K)	Mole Fraction Solubility (x)
Methanol	293.15	1.35×10^{-3}
	298.15	1.69×10^{-3}
	303.15	2.10×10^{-3}
	308.15	2.59×10^{-3}
	313.15	3.18×10^{-3}
Ethanol	278.15	1.31×10^{-3}
	283.15	1.66×10^{-3}
	288.15	2.09×10^{-3}
	293.15	2.62×10^{-3}
	298.15	3.28×10^{-3}
	303.15	4.09×10^{-3}
	308.15	5.09×10^{-3}
	313.15	6.32×10^{-3}
	318.15	5.72×10^{-3}
1-Propanol	278.15	0.88×10^{-4}
	283.15	1.15×10^{-4}
	288.15	1.49×10^{-4}
	293.15	1.92×10^{-4}
	298.15	2.47×10^{-4}
	303.15	3.16×10^{-4}
	308.15	4.04×10^{-4}
	313.15	5.15×10^{-4}
	318.15	6.56×10^{-4}

Aprotic Solvents

Acetonitrile is a common aprotic solvent in which the solubility of **sulfamerazine** has been well-characterized.

Solvent	Temperature (K)	Mole Fraction Solubility (x)
Acetonitrile	278.15	1.36×10^{-4}
	283.15	1.74×10^{-4}
	288.15	2.22×10^{-4}
	293.15	2.81×10^{-4}
	298.15	3.55×10^{-4}
	303.15	4.48×10^{-4}
	308.15	5.64×10^{-4}
	313.15	7.08×10^{-4}
	318.15	7.49×10^{-4}

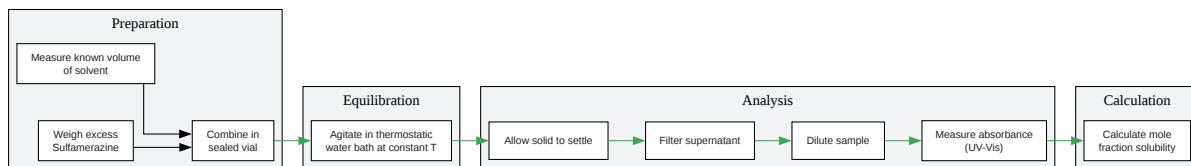
Note on Other Solvents: While extensive quantitative data for **sulfamerazine** in other common organic solvents such as ketones (e.g., acetone), esters (e.g., ethyl acetate), ethers (e.g., 1,4-dioxane), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) is not readily available in the cited literature, studies on other sulfonamides suggest that solubility in polar aprotic solvents like DMF and DMSO is generally higher compared to alcohols and other less polar solvents. For instance, sulfamethazine, a structurally similar sulfonamide, exhibits good solubility in DMSO and DMF.

Experimental Protocols

The determination of **sulfamerazine** solubility in the aforementioned organic solvents predominantly follows the well-established isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Apparatus

- Solute: **Sulfamerazine** (of high purity, typically >99%)
- Solvents: Organic solvents of analytical grade
- Apparatus:
 - Analytical balance
 - Thermostatic water bath with temperature control
 - Glass vials with screw caps
 - Magnetic stirrers or mechanical shaker
 - Syringe filters (e.g., 0.45 µm PTFE)
 - UV-Vis spectrophotometer
 - Volumetric flasks and pipettes


Procedure

- Preparation of Saturated Solutions: An excess amount of **sulfamerazine** is added to a known volume or mass of the organic solvent in a sealed glass vial.
- Equilibration: The vials are placed in a thermostatic water bath maintained at a constant temperature (e.g., $298.15\text{ K} \pm 0.1\text{ K}$). The mixtures are continuously agitated using a magnetic stirrer or a mechanical shaker for a sufficient period to ensure equilibrium is reached. The time required for equilibration is typically determined experimentally and can range from 24 to 72 hours.
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered through a syringe filter to remove any suspended solid particles.

- Quantification: A known aliquot of the clear, saturated solution is accurately diluted with the same solvent. The concentration of **sulfamerazine** in the diluted solution is then determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}) for **sulfamerazine** in that specific solvent. A calibration curve, prepared using standard solutions of **sulfamerazine** of known concentrations, is used for this quantification.
- Data Calculation: The mole fraction solubility (x) is calculated from the experimentally determined concentration of **sulfamerazine** in the saturated solution.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of **sulfamerazine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Sulfamerazine Solubility in Organic Solvents: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682647#sulfamerazine-solubility-in-different-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com